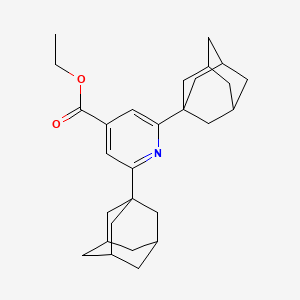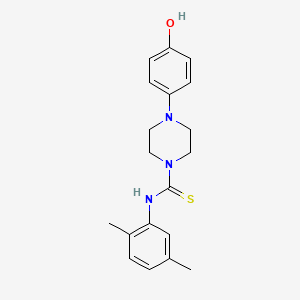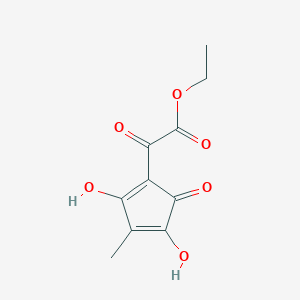![molecular formula C33H39N5O B11493167 1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine](/img/structure/B11493167.png)
1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine is a complex organic compound that features a unique combination of adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the formation of the pyrazolo[1,5-A]pyrimidine core, and finally, the coupling with piperazine.
Adamantane Derivative Preparation: Adamantane derivatives can be synthesized through various methods, including alkylation and halogenation reactions.
Pyrazolo[1,5-A]pyrimidine Core Formation: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-A]pyrimidine ring.
Coupling with Piperazine: The final step involves the coupling of the pyrazolo[1,5-A]pyrimidine derivative with piperazine under suitable conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantan-1-yl)piperazine dihydrochloride
- 1-(2-Pyrimidyl)piperazine
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Uniqueness
1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine is unique due to its combination of adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H39N5O |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(5,7-diphenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C33H39N5O/c39-32(36-11-13-37(14-12-36)33-20-23-15-24(21-33)17-25(16-23)22-33)29-19-31-34-28(26-7-3-1-4-8-26)18-30(38(31)35-29)27-9-5-2-6-10-27/h1-10,19,23-25,28,30,34H,11-18,20-22H2 |
InChI Key |
OWUINTCBNUFMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN3C(CC(NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-5-carboxamide, N-[4-(acetylamino)phenyl]-1-methyl-3-(trifluoromethyl)-](/img/structure/B11493089.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-methylphenyl)carbonyl]carbamate](/img/structure/B11493103.png)
![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11493109.png)
![[2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B11493115.png)
![N-(3'-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11493132.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzamide](/img/structure/B11493135.png)
![4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11493144.png)
![2-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11493152.png)

![2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B11493160.png)

![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}glutamic acid](/img/structure/B11493175.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate](/img/structure/B11493183.png)
